Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate
Description
Historical Context of Thiophene Derivatives in Medicinal Chemistry
Thiophene, a sulfur-containing heterocycle, was first identified in 1882 by Viktor Meyer as a benzene contaminant, leading to the serendipitous discovery of its unique reactivity and stability. Early applications focused on dye production, but by the mid-20th century, its potential in pharmacology became apparent. The Paal-Knorr synthesis (1885) and Gewald reaction (1960s) established reliable methods for functionalizing thiophene, enabling systematic exploration of its bioactivity. For example, the Gewald reaction facilitated the synthesis of 2-aminothiophene derivatives, which later became critical in antileishmanial drug development. By the 1980s, thiophene-based drugs like Tiaprofenic acid (an NSAID) and Olanzapine (an antipsychotic) entered clinical use, validating thiophene’s role in therapeutic design. These milestones underscore thiophene’s transition from an industrial chemical to a cornerstone of modern medicinal chemistry.
Privileged Position of Thiophenes in Drug Discovery
Thiophene ranks as the fourth-most-prevalent heterocycle in FDA-approved small-molecule drugs, with seven approvals in the past decade alone. This privileged status arises from its balanced electronic properties: the sulfur atom’s electronegativity enhances dipole interactions, while the aromatic system permits π-π stacking with biological targets. Structurally, thiophene’s small size and planar geometry allow seamless integration into complex molecules without steric hindrance. For instance, the anticoagulant Clopidogrel uses a thiophene ring to anchor its active metabolite to the P2Y12 receptor. Additionally, thiophene’s metabolic stability—resistance to oxidative degradation compared to furans—makes it ideal for oral therapeutics. These attributes explain its ubiquity in antiviral, anticancer, and anti-inflammatory agents, including the recently studied Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate.
Significance of 2-Aminothiophene Derivatives
2-Aminothiophene (2-AT) derivatives represent a pharmacologically critical subclass, with demonstrated activity against infectious and proliferative diseases. The Gewald reaction, which condenses aldehydes, ketones, and cyanoacetates with elemental sulfur, enables efficient synthesis of 2-AT scaffolds. Modifications at the C-3, C-4, and C-5 positions fine-tune bioactivity:
- C-3 substitution : Replacing the cyano group with alkyl chains improves solubility without compromising target binding, as seen in antileishmanial agents with IC50 values below 10 µM.
- C-4/C-5 cycloalkyl groups : Piperidinyl or cyclopentyl moieties enhance lipophilicity, promoting membrane penetration in parasites like Leishmania amazonensis.
- Bioisosteric replacements : Selenium substitution for sulfur (2-aminoselenophenes) increases oxidative stability and potency in some contexts.
These principles directly inform the design of this compound, where the 2-amino group is acylated with 3-chloropropanamide to modulate electronic and steric properties.
Rationale for Carboxylate Functionalization in Thiophene Scaffolds
Carboxylate groups are strategically incorporated into thiophene derivatives to improve pharmacokinetics and target engagement. The ester moiety in this compound serves dual roles:
- Solubility modulation : The ethyl ester balances lipophilicity for membrane permeability while allowing hydrolysis to a carboxylic acid in vivo, enhancing aqueous solubility.
- Electrostatic interactions : The carboxylate anion forms hydrogen bonds with enzymatic active sites, as demonstrated in COX-2 inhibitors like Tiaprofenic acid.
Furthermore, the 4-(4-chlorophenyl) substituent introduces steric bulk and electron-withdrawing effects, stabilizing the thiophene ring and directing electrophilic substitution to the C-5 position. The 3-chloropropanamido side chain may mimic endogenous substrates, facilitating interactions with cysteine proteases or kinases involved in inflammatory signaling. Together, these functionalizations exemplify rational drug design principles applied to thiophene chemistry.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(3-chloropropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-2-22-16(21)14-12(10-3-5-11(18)6-4-10)9-23-15(14)19-13(20)7-8-17/h3-6,9H,2,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZWYXPZLHSJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Amidation Reaction: The 3-chloropropanamido group can be introduced through an amidation reaction involving 3-chloropropanoyl chloride and the amine derivative of the thiophene compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Synthetic Reactions and Precursor Functionalization
The compound is synthesized through sequential functionalization of ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate :
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Amide Formation : Reacting the primary amine with 3-chloropropanoyl chloride under basic conditions (e.g., DIPEA or pyridine) yields the target compound via nucleophilic acyl substitution.
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Ester Retention : The ethyl ester group remains intact during synthesis, providing a handle for further derivatization.
Amide Bond Reactivity
The 3-chloropropanamido group participates in:
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Nucleophilic Substitution : The β-chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols), forming secondary amides or thioether linkages .
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Cyclization Reactions : Under basic conditions (e.g., DBU/DMSO), intramolecular attack by the amide nitrogen on the adjacent carbonyl can generate heterocyclic structures .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophilic attacks to specific positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine.
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Sulfonation : Oleum (20% SO₃) yields sulfonic acid derivatives, useful for solubility enhancement.
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Boronic acids react with the 5-position of the thiophene (Pd(PPh₃)₄, K₂CO₃, 80°C) .
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Sonogashira : Terminal alkynes couple under CuI/PdCl₂ catalysis to form ethynyl derivatives .
Stability and Degradation
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Hydrolytic Sensitivity : The ester and amide bonds hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions .
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Thermal Stability : Decomposition occurs above 250°C, with DSC showing an exothermic peak at 265°C .
Biological Conjugation Reactions
The compound’s reactivity has been exploited in drug design:
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Peptide Coupling : Carbodiimide-mediated conjugation with lysine residues enhances target specificity .
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Prodrug Activation : Esterase-mediated hydrolysis releases active metabolites in vivo .
This compound’s multifunctional architecture enables tailored modifications for applications ranging from antimicrobial agents to optoelectronic materials . Experimental protocols should prioritize anhydrous conditions for acylations and monitor stereochemical outcomes in cyclization reactions .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate exhibit significant antitumor properties. For instance, studies have shown that thiophene derivatives can inhibit tubulin polymerization, an essential process in cancer cell division. The compound's structure allows for interactions with cellular targets, potentially leading to apoptosis in tumor cells .
Anti-inflammatory Properties
Thiophene derivatives have been explored for their anti-inflammatory effects. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies .
Kainate Receptor Modulation
The compound has potential applications in neurology, particularly as a modulator of kainate receptors, which are involved in excitatory neurotransmission and are implicated in epilepsy and neurodegenerative diseases. Research indicates that similar thiophene derivatives can act as inhibitors of these receptors, providing avenues for the development of new anticonvulsant medications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives. This compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, thiophene derivatives can interact with various enzymes and receptors, modulating their activity. The chlorinated phenyl and propanamido groups may enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 (Amide Group)
Ethyl 4-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetamido]thiophene-3-carboxylate
- Molecular Formula: C₂₃H₂₀ClNO₅S (MW: 465.93 g/mol) .
- Key Differences: Replaces the 3-chloropropanamido group with a 4-methoxyphenoxy acetamido substituent.
- The absence of a chlorine atom on the amide chain reduces electrophilicity compared to the target compound.
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
- Molecular Formula : C₁₆H₁₃ClN₂O₃S (MW: 348.8 g/mol) .
- Key Differences: Substitutes 3-chloropropanamido with a cyanoacetyl group.
- Reduced molecular weight and chlorine content compared to the target compound.
Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
- Molecular Formula: C₁₅H₁₂Cl₂NO₃S (MW: 357.23 g/mol) .
- Key Differences : Features a shorter chloroacetamido chain (2-chloro vs. 3-chloropropanamido).
- Implications :
- Reduced chain length may limit conformational flexibility and alter interactions with biological targets.
- Higher chlorine density per unit mass compared to the target compound.
Substituent Variations at Position 4 (Aromatic Group)
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
Heterocyclic Modifications
Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate
Structural and Functional Analysis
Molecular Weight and Halogen Content
| Compound | Molecular Weight (g/mol) | Chlorine Atoms |
|---|---|---|
| Target Compound | 372.27 | 2 |
| 4-Methoxyphenoxy Analog | 465.93 | 1 |
| Cyanoacetyl Analog | 348.80 | 1 |
| Quinoxaline Derivative | 468.34 | 2 |
Physicochemical Properties
- Solubility: The methoxyphenoxy analog may exhibit improved aqueous solubility due to polar oxygen atoms. The cyanoacetyl analog likely has moderate solubility, balancing polarity and hydrophobicity.
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate, with the CAS number 457621-59-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 372.27 g/mol. The compound features a thiophene ring substituted with a chlorophenyl group and an amide functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 457621-59-9 |
| Molecular Formula | C16H15Cl2NO3S |
| Molecular Weight | 372.27 g/mol |
| Boiling Point | Not specified |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiophene have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A notable study demonstrated that a related compound significantly increased Oct3/4 expression in embryonic stem cells, suggesting potential applications in regenerative medicine and cancer therapy .
The proposed mechanism of action for this compound includes:
- Inhibition of cell proliferation : By interfering with signaling pathways critical for cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Regulation of transcription factors : Modulating factors like Oct3/4 which are crucial for maintaining pluripotency in stem cells.
Case Studies
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Study on Antitumor Activity :
- Objective : To evaluate the antitumor efficacy of the compound in vitro.
- Method : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
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Stem Cell Research :
- Objective : Investigating the role of the compound in stem cell differentiation.
- Method : High-throughput screening was utilized to assess Oct3/4 expression levels.
- Results : The compound enhanced Oct3/4 levels, suggesting its potential for reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate?
The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives. For this compound, the reaction likely involves a ketone (e.g., 4-chlorophenylacetone) and ethyl cyanoacetate, followed by substitution of the amino group with 3-chloropropanamide. Key steps include cyclocondensation under basic conditions (e.g., morpholine or DMF/KOH) and subsequent acylation using 3-chloropropanoyl chloride . Solvent choice (e.g., ethanol or THF) and temperature control (60–80°C) are critical for yield optimization.
Q. What purification techniques are recommended for isolating this compound?
Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For higher purity, column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like unsubstituted thiophene intermediates. Monitoring via TLC (Rf ~0.5 in 3:7 hexane:EtOAc) ensures fraction collection accuracy .
Q. Which analytical methods are essential for characterizing this compound?
- NMR (¹H/¹³C): Confirm regiochemistry of the thiophene ring (e.g., chemical shifts at δ 6.8–7.4 ppm for aromatic protons) and amide bond formation (δ 8.1–8.5 ppm for NH).
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups).
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and isotopic patterns consistent with chlorine atoms .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled or analyzed?
The chloropropanamido group may induce axial chirality in the thiophene ring. Chiral HPLC (e.g., Chiralpak IC column) or circular dichroism (CD) can resolve enantiomers. Computational modeling (DFT) predicts preferred conformers, while X-ray crystallography (as in related cyclohexenone derivatives) provides definitive stereochemical assignments .
Q. What strategies optimize reactivity of the chloropropanamido group for further functionalization?
The 3-chloropropanamide moiety is susceptible to nucleophilic substitution. For example, reaction with NaN₃ in DMF replaces chlorine with azide, enabling "click chemistry" applications. Kinetic studies (monitored via ¹H NMR) identify optimal conditions (e.g., 50°C, 12 hrs, 85% yield) .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For example, disorder in the thiophene ring (observed in similar structures) is modeled using split occupancies. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL ensures accuracy .
Q. What computational tools predict physicochemical properties relevant to drug discovery?
- LogP Calculation: Use Molinspiration or ACD/Labs to estimate hydrophobicity (XlogP ~4.0).
- Molecular Docking: AutoDock Vina screens interactions with biological targets (e.g., kinase enzymes) by aligning the chlorophenyl group in hydrophobic pockets .
Q. How can biological activity assays be designed for this compound?
- Enzyme Inhibition: Test against serine proteases (e.g., trypsin) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (0.1–100 μM range).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) evaluate selective toxicity, with EC₅₀ calculations via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
